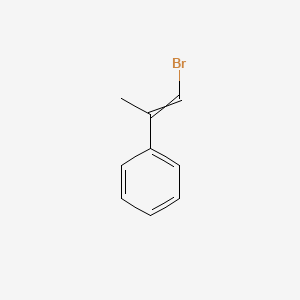

1-Bromoprop-1-en-2-ylbenzene

Descripción general

Descripción

1-Bromoprop-1-en-2-ylbenzene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.075. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

1-Bromoprop-1-en-2-ylbenzene has a molecular formula of C9H9Br and features a bromine atom attached to a benzene ring substituted with a prop-1-en-2-yl group. This compound exhibits reactivity characteristic of both aromatic compounds and alkenes, making it suitable for numerous chemical transformations.

Common Reactions

The compound can undergo several types of reactions:

- Electrophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles.

- Addition Reactions : The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.

- Oxidation and Reduction : The structure allows for oxidation to form epoxides or aldehydes and reduction to yield saturated derivatives.

Organic Synthesis

This compound is widely recognized as a valuable precursor in organic synthesis. It is utilized for the preparation of more complex molecules through various synthetic routes. For example, it can be employed in nucleophilic substitution reactions to generate new carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and other fine chemicals .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. A notable study demonstrated that related compounds displayed significant activity against triple-negative breast cancer (TNBC) cell lines, inhibiting tubulin polymerization and leading to cell cycle arrest .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC (nM) |

|---|---|---|

| Compound 9q | MDA-MB-231 | 23 |

| Compound 10p | MCF-7 | 3.9 |

| Compound 11h | MCF-7 | 10 |

This suggests that this compound and its derivatives may serve as leads in drug discovery aimed at developing new anticancer agents.

Agrochemical Potential

The compound's structure implies potential applications in agrochemicals, particularly as insecticides or herbicides. Its reactivity allows for modifications that could enhance its efficacy against agricultural pests . Preliminary studies have shown that halogenated compounds similar to this one can disrupt microbial cell membranes, indicating potential antimicrobial properties as well .

Antiproliferative Effects

A study published in Molecules explored the antiproliferative effects of various derivatives related to this compound. The findings highlighted the ability of these compounds to inhibit cancer cell growth through mechanisms involving microtubule disruption . This case study underscores the compound's relevance in cancer research.

Bromine-Radical-Mediated Allylation

Another significant application involves bromine-radical-mediated site-selective allylation reactions. Research demonstrated that this compound could participate in allylation reactions under specific conditions, yielding products with high selectivity . This highlights its utility in synthetic organic chemistry for generating complex molecular architectures.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom undergoes nucleophilic substitution under varied conditions:

Mechanistic Insight : Reactions proceed via an Sₙ2 pathway at the brominated carbon, with the alkene stabilizing transition states through conjugation .

Addition Reactions

The propene moiety participates in electrophilic and radical additions:

Electrophilic Addition

| Electrophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HBr (gas) | -20°C, CH₂Cl₂ | 1,2-Dibromopropylbenzene | Anti-Markovnikov (80:20) | |

| Cl₂ (1 eq.) | Light, CCl₄ | 1-Bromo-1,2-dichloropropylbenzene | Syn addition dominant |

Photocatalytic Radical Addition

Under Ir-photocatalysis (30W blue LED):

-

Reacts with N-bromosuccinimide (NBS) to form Z-arylvinyl bromides with 94:6 Z/E selectivity .

-

Acetic acid additive improves stereocontrol by stabilizing intermediates via hydrogen bonding .

Cross-Coupling Reactions

Palladium-catalyzed transformations enable C–C bond formation:

Key Limitation : Steric hindrance from the benzene ring reduces yields with bulky coupling partners .

Elimination and Rearrangement

-

Base-Induced Elimination : DBU in DCM removes HBr, generating phenylpropyne (57% yield) .

-

Thermal Rearrangement : At 150°C, forms 3-bromoindene via -sigmatropic shift (traced by ¹H NMR) .

Comparative Reactivity with Analogs

| Compound | Reactivity Difference | Explanation |

|---|---|---|

| 1-Chloroprop-1-en-2-ylbenzene | 3× slower substitution | Weaker C–Cl bond polarization reduces electrophilicity |

| 1-Bromoprop-2-en-1-ylbenzene | No Z/E selectivity in additions | Conjugation disruption alters transition state |

Propiedades

IUPAC Name |

1-bromoprop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQZIGGWSCPOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.